molecular formula C24H26N2O3 B300406 2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide

2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide

Cat. No. B300406
M. Wt: 390.5 g/mol
InChI Key: CZVVUPCMTBOGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide, also known as MTAPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MTAPA belongs to the class of amides and is synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The exact mechanism of action of 2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and cancer cell growth.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain inflammatory mediators. This compound has also been shown to have analgesic effects by reducing pain sensitivity. Additionally, this compound has been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a high level of bioactivity, making it a promising candidate for further research. However, one limitation is that it can be toxic at high concentrations, making it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on 2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its effects on other types of cancer and to determine its potential use in combination with other cancer treatments. Additionally, further research could be conducted to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 2-methoxy-4-(4-toluidinomethyl)phenol with 3-methylaniline, followed by acetylation using acetic anhydride. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

2-[2-methoxy-4-[(4-methylanilino)methyl]phenoxy]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H26N2O3/c1-17-7-10-20(11-8-17)25-15-19-9-12-22(23(14-19)28-3)29-16-24(27)26-21-6-4-5-18(2)13-21/h4-14,25H,15-16H2,1-3H3,(H,26,27)

InChI Key

CZVVUPCMTBOGOE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C)OC

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C)OC

Origin of Product

United States

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